Structural Elucidation and Synthetic Utility of 3-(Benzoyloxy)-2-methylphenyl Benzoate
Structural Elucidation and Synthetic Utility of 3-(Benzoyloxy)-2-methylphenyl Benzoate
Synonyms: 2-Methylresorcinol Dibenzoate; 1,3-Bis(benzoyloxy)-2-methylbenzene CAS Registry Number: 90422-08-5[1]
Executive Summary
3-(Benzoyloxy)-2-methylphenyl benzoate (
This structural rigidity makes it a critical intermediate in two high-value domains:
-
Latent UV Stabilization: It functions as a precursor that undergoes Photo-Fries rearrangement upon UV exposure, generating in situ hydroxybenzophenones (active UV absorbers) within polymer matrices.[1]
-
Liquid Crystal Engineering: Its non-linear geometry (approx. 120–155° opening angle) classifies it as a bent-core mesogen, essential for formulating specific liquid crystalline phases used in advanced optical displays.[1]
Part 1: Chemical Identity & Structural Analysis
The molecule consists of a central toluene core substituted at the 2- and 6-positions (relative to the methyl group) with benzoyloxy groups. The steric crowding forces the benzoate wings to twist out of the plane of the central ring, preventing
Table 1: Physicochemical Profile
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 332.35 g/mol |
| CAS Number | 90422-08-5 |
| Core Scaffold | 2-Methylresorcinol (2-Methyl-1,3-benzenediol) |
| Melting Point | ~117–120 °C (Dependent on polymorph) |
| Solubility | Soluble in DCM, Toluene, Acetone; Insoluble in Water |
| Structural Class | Aromatic Diester; Bent-Core Mesogen |
Structural Logic (The "Bent-Core" Effect)
The presence of the methyl group at position 2 is not merely a substituent; it is a conformational lock . In standard resorcinol dibenzoate, the ester groups have rotational freedom.[1] In the 2-methyl derivative, the methyl group sterically clashes with the carbonyl oxygens of the esters. This forces the molecule into a specific "banana" or V-shape, which is the fundamental requirement for its utility in liquid crystal phases (forming B-phases).
Part 2: Synthetic Methodology
The synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann reaction). Due to the steric hindrance at the 2-position, using a strong base catalyst (like Pyridine or DMAP) is preferred over simple aqueous conditions to ensure complete esterification of both hydroxyl groups.
Protocol: Pyridine-Catalyzed Benzoylation
Objective: Synthesize 3-(Benzoyloxy)-2-methylphenyl benzoate from 2-methylresorcinol.
Reagents:
-
2-Methylresorcinol (1.0 eq)
-
Benzoyl Chloride (2.2 eq)
-
Pyridine (solvent/base) or Triethylamine (TEA) in Dichloromethane (DCM)
-
DMAP (4-Dimethylaminopyridine) - Catalytic amount (0.1 eq)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-methylresorcinol (12.4 g, 100 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (30 mL, 220 mmol) and catalytic DMAP. Cool the mixture to 0°C in an ice bath to control the exotherm.
-
Acylation: Add Benzoyl Chloride (25.5 mL, 220 mmol) dropwise over 30 minutes. The solution will turn cloudy as triethylamine hydrochloride salts precipitate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (to neutralize excess amine). Separate the organic layer.
-
Purification: Wash the organic layer with saturated
(to remove benzoic acid byproduct) and brine. Dry over . -
Crystallization: Evaporate the solvent. Recrystallize the crude solid from ethanol or a toluene/hexane mixture to yield white crystals.
Visualization: Synthetic Pathway
Caption: Pyridine-catalyzed Schotten-Baumann synthesis of the target diester.
Part 3: Mechanistic Utility (Latent UV Stabilization)
This molecule acts as a Latent UV Stabilizer .[2][3] It is not an absorber in its ground state (which allows it to be clear/colorless in coatings). However, upon exposure to UV radiation (sunlight), it undergoes an intramolecular Photo-Fries Rearrangement .[1]
The Photo-Fries Mechanism
-
Excitation: The ester group absorbs a UV photon, entering an excited singlet state.[1]
-
Radical Cleavage: The C-O bond homolytically cleaves, creating a radical pair (phenoxy radical and benzoyl radical) held in a solvent cage.[1]
-
Rearrangement: The benzoyl radical attacks the ortho or para position of the ring. Since the ortho position (relative to the oxygen) is available (positions 4 or 6), it forms a hydroxybenzophenone structure.[1]
-
Result: The new product contains a hydrogen bond between the carbonyl and the hydroxyl group. This motif is a powerful UV absorber, dissipating energy as heat (tautomerism) rather than bond breaking.[1]
Visualization: Photo-Fries Rearrangement
Caption: Transformation from latent ester to active UV absorber via Photo-Fries rearrangement.
Part 4: Characterization & Applications
Analytical Expectations
To validate the synthesis, researchers should look for the following spectral signatures:
-
IR Spectroscopy: Strong Carbonyl (
) stretch at ~1735 (Ester). Absence of broad -OH stretch (unless hydrolysis occurred). -
1H NMR (CDCl3):
Industrial Applications[5][6][7]
-
Optical Coatings: Used in abrasion-resistant coatings for polycarbonate lenses. The molecule provides UV protection without initial yellowing.[1]
-
Liquid Crystals: The "bent-core" (banana-shaped) geometry allows it to form biaxial nematic phases, which are faster-switching than conventional nematic liquid crystals.[1]
-
Polymers: Acts as a stabilizer in acrylics and unsaturated polyesters, preventing chain degradation.[1]
References
-
Sigma-Aldrich. (n.d.).[4] 3-(Benzoyloxy)-2-methylphenyl benzoate Product Sheet. Retrieved from
-
Google Patents. (2004).[5] AU778560B2 - Articles coated with abrasion resistant coating.[5][6] Retrieved from
-
Dressler, H. (1994).[1] Resorcinol: Its Uses and Derivatives. Springer Science & Business Media.[2][3] (Contextual reference for Resorcinol Dibenzoate derivatives). Retrieved from
-
Weissflog, W., et al. (2012).[1] Unexpected liquid crystalline behaviour of three-ring bent-core mesogens: Bis(4-subst.-phenyl) 2-methyl-iso-phthalates. Soft Matter. (Structural analysis of methyl-substituted bent-core mesogens). Retrieved from
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- 4. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
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